
Hexakis(4-isopropylphenoxymethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexakis(4-isopropylphenoxymethyl)benzene is a complex organic compound with the molecular formula C66H78O6 and a molecular weight of 967.354 g/mol . This compound is known for its unique structure, which consists of a benzene core surrounded by six 4-isopropylphenoxymethyl groups. It is often used in early discovery research due to its rare and unique chemical properties .
Métodos De Preparación
The synthesis of Hexakis(4-isopropylphenoxymethyl)benzene typically involves multiple steps. One common method includes the reaction of hexaphenylbenzene with 4-isopropylphenol in the presence of a suitable catalyst. The reaction conditions often require an inert atmosphere, such as argon, and the use of solvents like tetrahydrofuran (THF) or dichloromethane (CH2Cl2) . The reaction mixture is usually stirred at elevated temperatures to ensure complete conversion of the reactants to the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Hexakis(4-isopropylphenoxymethyl)benzene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols.
Aplicaciones Científicas De Investigación
Hexakis(4-isopropylphenoxymethyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and binding affinities.
Mecanismo De Acción
The mechanism of action of Hexakis(4-isopropylphenoxymethyl)benzene involves its ability to form stable complexes through hydrogen bonding and π-π stacking interactions. These interactions enable the compound to act as a host molecule, encapsulating guest molecules within its structure. This property is particularly useful in drug delivery systems, where the compound can transport and release drugs in a controlled manner .
Comparación Con Compuestos Similares
Hexakis(4-isopropylphenoxymethyl)benzene can be compared with other similar compounds, such as:
Hexakis(4-bromophenyl)benzene: This compound has bromine atoms instead of isopropyl groups, leading to different reactivity and applications.
Hexakis(4-cyanophenyl)benzene:
Hexakis(4-aminophenyl)benzene: Amino groups provide sites for further functionalization and applications in polymer chemistry.
Propiedades
Fórmula molecular |
C66H78O6 |
|---|---|
Peso molecular |
967.3 g/mol |
Nombre IUPAC |
1,2,3,4,5,6-hexakis[(4-propan-2-ylphenoxy)methyl]benzene |
InChI |
InChI=1S/C66H78O6/c1-43(2)49-13-25-55(26-14-49)67-37-61-62(38-68-56-27-15-50(16-28-56)44(3)4)64(40-70-58-31-19-52(20-32-58)46(7)8)66(42-72-60-35-23-54(24-36-60)48(11)12)65(41-71-59-33-21-53(22-34-59)47(9)10)63(61)39-69-57-29-17-51(18-30-57)45(5)6/h13-36,43-48H,37-42H2,1-12H3 |
Clave InChI |
JTFSGZLGVVQQSC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC=C(C=C1)OCC2=C(C(=C(C(=C2COC3=CC=C(C=C3)C(C)C)COC4=CC=C(C=C4)C(C)C)COC5=CC=C(C=C5)C(C)C)COC6=CC=C(C=C6)C(C)C)COC7=CC=C(C=C7)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


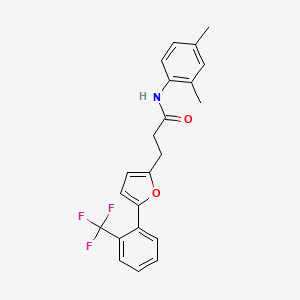
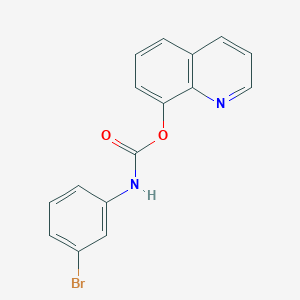

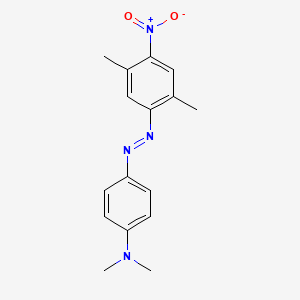
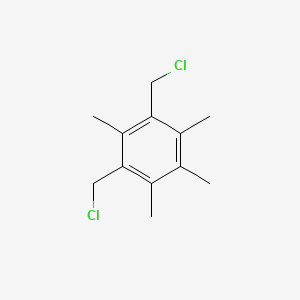

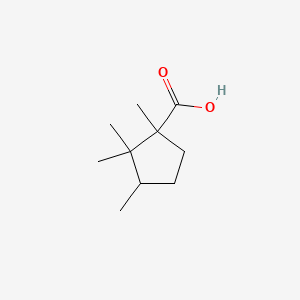

![N-[1-(2-methoxyphenyl)ethylidene]hydroxylamine](/img/structure/B11945884.png)

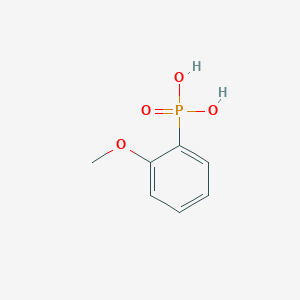
![Methyl 5-azatricyclo[4.2.0.0~2,4~]oct-7-ene-5-carboxylate](/img/structure/B11945903.png)
![Benzene, [(1-methylene-2-propenyl)thio]-](/img/structure/B11945909.png)
![1-[Bis(phenylsulfanyl)methyl]-4-nitrobenzene](/img/structure/B11945910.png)
